molecular formula C27H26ClN3O3 B8365716 Methyl 4-(1-(5-chloro-2-(2-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoate

Methyl 4-(1-(5-chloro-2-(2-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoate

Cat. No.: B8365716
M. Wt: 476.0 g/mol
InChI Key: MUEDXKKWZRFTNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1-(5-chloro-2-(2-phenylpyrrolidin-1-yl)nicotinamido)cyclopropyl)benzoate is a useful research compound. Its molecular formula is C27H26ClN3O3 and its molecular weight is 476.0 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C27H26ClN3O3

Molecular Weight

476.0 g/mol

IUPAC Name

methyl 4-[1-[[5-chloro-2-(2-phenylpyrrolidin-1-yl)pyridine-3-carbonyl]amino]cyclopropyl]benzoate

InChI

InChI=1S/C27H26ClN3O3/c1-34-26(33)19-9-11-20(12-10-19)27(13-14-27)30-25(32)22-16-21(28)17-29-24(22)31-15-5-8-23(31)18-6-3-2-4-7-18/h2-4,6-7,9-12,16-17,23H,5,8,13-15H2,1H3,(H,30,32)

InChI Key

MUEDXKKWZRFTNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2(CC2)NC(=O)C3=C(N=CC(=C3)Cl)N4CCCC4C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-chloro-2-(2-phenylpyrrolidin-1-yl)nicotinic acid (D98) (150 mg, 0.5 mmol), methyl 4-(1-aminocyclopropyl)benzoate hydrochloride (D7) (114 mg, 0.5 mmol) and N,N-Diisopropylethylamine (194 mg, 1.5 mmol) in dimethylformamide (10 ml) was stirred 1 h at room temperature, then benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) (312 mg, 0.6 mmol) was added. The mixture was stirred at room temperature overnight, then poured into ice-water (20 ml) and extracted with ethyl acetate (2×20 ml). The organic solution was washed with brine (40 ml), dried over Na2SO4 and concentrated to obtain a residue which was purified by flash chromatography on silica gel eluting with a mixture petroleum ether/ethyl acetate (4:1). Collected fractions after solvent evaporation afforded the title compound (D142) (189 mg) as a yellow solid.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
194 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
312 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Three

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